3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions, followed by cyclization.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiadiazole ring is replaced by the diethylaminoethyl moiety.
Formation of the Benzamide Moiety: The benzamide structure is typically formed by reacting an appropriate benzoyl chloride with an amine derivative.
Introduction of the tert-Butyl Groups: The tert-butyl groups are usually introduced through Friedel-Crafts alkylation reactions, where tert-butyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic ring and the thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitution may involve alkyl halides or sulfonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various hydrogenated derivatives. Substitution reactions can introduce new functional groups onto the aromatic or thiadiazole rings.
Scientific Research Applications
Chemistry
In chemistry, 3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound may be used in the development of new materials with unique properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The diethylaminoethyl group may facilitate binding to receptors or enzymes, while the thiadiazole ring could participate in redox reactions or coordinate with metal ions. The benzamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,5-di-tert-butyl-4-hydroxybenzamide: Similar in structure but lacks the thiadiazole ring.
N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide: Similar but without the tert-butyl groups.
3,5-di-tert-butyl-N-{5-[2-(methylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide: Similar but with a methylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of 3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide lies in its combination of structural features. The presence of both tert-butyl groups and a thiadiazole ring, along with the diethylaminoethyl and benzamide moieties, provides a distinctive set of chemical and biological properties that are not found in other similar compounds.
This detailed article provides a comprehensive overview of 3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H36N4OS |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H36N4OS/c1-9-27(10-2)12-11-19-25-26-21(29-19)24-20(28)16-13-17(22(3,4)5)15-18(14-16)23(6,7)8/h13-15H,9-12H2,1-8H3,(H,24,26,28) |
InChI Key |
NKOCHYZCBJZQDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.